molecular formula C11H10O2 B8552439 2,8-Dimethyl-4H-chromen-4-one

2,8-Dimethyl-4H-chromen-4-one

Cat. No.: B8552439
M. Wt: 174.20 g/mol
InChI Key: XVPOUMMHNKKBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dimethyl-4H-chromen-4-one is a chromen-4-one derivative characterized by a benzopyran-4-one core with methyl substituents at positions 2 and 8. Chromen-4-ones are bicyclic compounds with a ketone group at position 4, and their biological activities are heavily influenced by substituent patterns. Its structural simplicity and functionalization at key positions make it a valuable scaffold for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2,8-dimethylchromen-4-one

InChI

InChI=1S/C11H10O2/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3

InChI Key

XVPOUMMHNKKBQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(O2)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,8-Dimethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,8-Dimethyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield dihydro derivatives .

Comparison with Similar Compounds

Research Findings and SAR Insights

  • Position-Specific Effects: Position 2: Methyl groups outperform bulkier substituents (e.g., isopropyl) in antimicrobial activity, suggesting steric limitations in target binding . Position 8: Methylation at position 8 maintains activity, while hydroxylation (as in Compound 58) may introduce polarity-dependent trade-offs . Position 3: Halogenated phenoxy groups () offer a route to tune electronic properties, though their impact on toxicity requires further study.
  • Synergistic Substituents : Combining methyl groups (positions 2,8) with ethoxy or dihydrodioxin moieties () could balance lipophilicity and metabolic stability for optimized pharmacokinetics.

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